molecular formula C10H8N4O2 B2863617 Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 950057-07-5

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B2863617
CAS No.: 950057-07-5
M. Wt: 216.2
InChI Key: LFHGGGJZEGYNRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

These comparisons highlight the unique properties and applications of this compound, particularly its versatility in various scientific fields.

Biological Activity

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazolo[1,5-a]pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of the cyano group and ethyl ester enhances its reactivity and potential biological activity.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit specific kinases, particularly Casein Kinase 2 (CK2), which plays a crucial role in cell signaling pathways. Inhibition of CK2 can lead to altered cell proliferation and survival rates in various cancer cell lines .
  • Receptor Modulation : this compound may modulate receptor activity, impacting downstream signaling pathways that are vital for cellular responses .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further development in treating infections .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity Target IC50 Value Reference
CK2 InhibitionCK2 Kinase10 nM
AntimicrobialVarious Bacterial StrainsVaries
CytotoxicityCancer Cell LinesVaries
Quorum-Sensing InhibitionBacterial BiofilmsSignificant

Case Study 1: CK2 Inhibition

In a study focused on the inhibition of CK2 kinase, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened. This compound demonstrated potent inhibition with an IC50 value of 10 nM. This inhibition was linked to decreased Akt signaling and reduced cell proliferation in vitro .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial efficacy of several pyrazolo derivatives against various bacterial strains. This compound exhibited significant activity against resistant strains, suggesting its potential as a lead compound for new antibiotics .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds in the pyrazolo family:

Compound Activity Reference
Pyrazolo[1,5-a]pyrimidine-3-carboxamideAntimicrobial
Zaleplon (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)-N-ethyl]acetamide)Sedative-Hypnotic

These comparisons highlight the unique properties of this compound while also placing it within the context of related compounds.

Properties

IUPAC Name

ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-2-16-10(15)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHGGGJZEGYNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NC2=C(C=NN12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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